![molecular formula C11H12N2O2 B15092492 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092492.png)
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core with a cyclopropyl and methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with cyclopropyl carbonyl compounds under acidic or basic conditions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.
Scientific Research Applications
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazole: Lacks the carbonyl group, which may affect its reactivity and biological activity.
1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one: The hydroxyl group can introduce different chemical properties compared to the methoxy group.
1-Cyclopropyl-6-methoxy-1H-benzo[d]thiazol-2(3H)-one: The sulfur atom in the thiazole ring can significantly alter the compound’s properties.
Uniqueness: 1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of substituents and the presence of the benzimidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one, a compound belonging to the benzimidazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a cyclopropyl group attached to the benzimidazole core, which is known for its diverse pharmacological properties. The molecular formula is C10H10N2O with a CAS number of 202859-73-2. Its IUPAC name is 1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 174.20 g/mol |
Appearance | Yellow to Brown Solid |
Purity | 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of the compound on human cancer cell lines, it was found that:
- MCF-7 (breast cancer) : IC50 value of 15.63 µM, comparable to Tamoxifen.
- A549 (lung cancer) : Demonstrated significant growth inhibition at sub-micromolar concentrations.
These results suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.
Mechanistic Insights
Flow cytometry analyses revealed that treatment with the compound resulted in:
- Increased caspase-3/7 activity.
- Arrest of cell proliferation at the G1 phase in MCF-7 cells.
This mechanism suggests that this compound may act as a promising lead compound for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, benzimidazole derivatives have shown antimicrobial activity. Preliminary tests indicate that this compound exhibits moderate antibacterial effects against strains such as Mycobacterium tuberculosis.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various benzimidazole derivatives compared to standard reference compounds:
Compound | Activity Type | IC50/Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazole | Anticancer (MCF-7) | 15.63 µM |
Doxorubicin | Anticancer (MCF-7) | 0.5 µM |
Tamoxifen | Anticancer (MCF-7) | 15.0 µM |
Standard Antibiotic | Antimicrobial | Varies |
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-cyclopropyl-5-methoxy-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-4-5-9-10(6-8)13(7-2-3-7)11(14)12-9/h4-7H,2-3H2,1H3,(H,12,14) |
InChI Key |
WODXJNKZPQBVSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3CC3 |
Origin of Product |
United States |
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